3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. Its molecular formula is with a molecular weight of 255.12 g/mol. The compound is classified as a quinoline derivative and is notable for its role in various chemical reactions, particularly those involving carbon-carbon bond formation.
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of quinoline derivatives using boronating agents such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A common method employs palladium-catalyzed reactions to facilitate this transformation under mild conditions. For instance, the reaction of chloroquinolines with bis(pinacolato)diboron has been successfully demonstrated to yield the desired borylated products .
The reaction conditions are crucial for optimizing yield and selectivity. Initial attempts using various palladium sources and bases have shown variable results. For example, using Pd(OAc)₂ as a catalyst in conjunction with XPhos ligand improved the yield of the target compound significantly . Further optimization may involve exploring different substituents on the quinoline ring to enhance reactivity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline participates in several important chemical reactions. Notably, it can undergo Suzuki-Miyaura cross-coupling reactions where the boronic ester group enables the formation of new carbon-carbon bonds with various electrophiles .
In these reactions, the boron atom acts as a transient species that facilitates the transfer of an aryl group to another carbon center through palladium catalysis. This mechanism is pivotal in constructing complex organic frameworks and has implications in drug development .
The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its chemical reactivity involves transmetalation during Suzuki-Miyaura reactions. The boron atom in the dioxaborolane moiety forms a bond with a palladium catalyst which subsequently allows for the coupling with an aryl halide or other electrophiles.
The efficiency of this process depends on several factors including the nature of the substrates used and the reaction conditions such as temperature and solvent choice .
This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals. Additionally, research into its derivatives may lead to new therapeutic agents targeting various biological pathways .
Organoboron chemistry originated in the early 20th century with Alfred Stock's pioneering work on boron hydrides. A transformative milestone occurred in 1907 with the Khotinsky-Melamed reaction, which enabled the synthesis of arylboronic acids through reactions between Grignard reagents and borate esters [7]. For decades, organoboron compounds were primarily regarded as laboratory curiosities due to perceived stability limitations. This perception shifted dramatically with the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process revolutionizing carbon-carbon bond formation. The reaction's exceptional functional group tolerance and mild conditions propelled boronic acid derivatives to synthetic indispensability [9].
The 21st century witnessed the emergence of boron-containing pharmaceuticals. Bortezomib (Velcade®), a boronic acid dipeptide approved in 2003, became the first therapeutic boron agent targeting the 26S proteasome for multiple myeloma treatment. Subsequent FDA approvals of tavaborole (Kerydin®, 2014) and crisaborole (Eucrisa®, 2017) – both benzoxaborole antifungals/anti-inflammatories – cemented boron's role in drug design. These breakthroughs demonstrated boron's unique capability to form reversible covalent bonds with biological targets via its vacant p-orbital [1] [7]. Concurrently, advances in photochemical borylation (e.g., Larionov's 2016 photoinduced borylation of haloarenes) provided efficient routes to previously inaccessible boron-containing structures [5].
Table 1: Key Historical Milestones in Organoboron Chemistry
Year | Milestone | Significance |
---|---|---|
1907 | Khotinsky-Melamed Reaction | First general synthesis of arylboronic acids from Grignard reagents & borate esters |
1979 | Discovery of Suzuki-Miyaura Cross-Coupling | Nobel Prize-winning C-C bond formation using boronic acids |
2003 | FDA Approval of Bortezomib | First boron-containing therapeutic drug (proteasome inhibitor) |
2014 | FDA Approval of Tavaborole | First benzoxaborole antifungal (targeting leucyl-tRNA synthetase) |
2016 | Photoinduced Borylation of Haloarenes | Radical-based borylation method enabling access to sensitive substrates |
Pinacol boronic esters, exemplified by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, constitute a cornerstone of contemporary synthetic methodology. Their dominance stems from superior stability compared to boronic acids. The pinacolato framework effectively mitigates protodeboronation and oxidation, enhancing shelf life and handling practicality. Crucially, these esters maintain high reactivity in transmetalation steps during Suzuki-Miyaura couplings, where they typically undergo rapid activation in the presence of mild bases [9].
Beyond cross-coupling, pinacol boronic esters participate in diverse transformations:
The steric and electronic properties of the pinacol framework facilitate purification (often via silica gel chromatography) and characterization. Their crystalline nature enables straightforward isolation, while the diagnostic quartet signal near 1.25 ppm in ¹¹B NMR provides unambiguous identification [5] [9].
Table 2: Properties and Advantages of Pinacol Boronic Esters
Property | Advantage in Synthesis | Example Application |
---|---|---|
Enhanced Air/Moisture Stability | Simplified handling, storage, and purification; reduced decomposition during reactions | Long-term storage of sensitive organoboron intermediates |
Crystallinity | Facilitates purification by recrystallization | Isolation of pure intermediates without chromatography |
Characteristic ¹¹B NMR | Clear verification of structure (quartet ~1.25 ppm) | Reaction monitoring and quality control |
Controlled Reactivity | Compatibility with orthogonal reaction conditions; activation upon demand during Suzuki coupling | Sequential functionalization strategies |
Quinoline, a privileged bicyclic N-heterocycle (benzo[b]pyridine), exhibits remarkable structural versatility and diverse bioactivity. Its natural occurrence in alkaloids (e.g., quinine, a historical antimalarial) underscores its biological relevance [2] [6]. Medicinally, quinoline derivatives constitute essential pharmacophores:
Quinoline's molecular architecture enables multifaceted interactions with biological targets. The basic nitrogen participates in hydrogen bonding and electrostatic interactions, while the planar aromatic system facilitates π-stacking and intercalation into DNA or RNA. Substitution patterns profoundly modulate pharmacological profiles – electron-donating groups at C-6/C-7 often enhance DNA binding affinity in anticancer quinolines, while halogen atoms at C-6 improve antibacterial potency in fluoroquinolones [6] [8].
In materials science, quinoline derivatives contribute to:
The fusion of the quinoline scaffold with the boronic ester functionality in 3-(pinacolboranyl)quinoline creates a bifunctional molecule. This compound leverages quinoline's biological and photophysical properties alongside the boronic ester's cross-coupling capability, enabling the synthesis of complex, highly functionalized derivatives for drug discovery and advanced materials [3] [10].
Table 3: Applications of Quinoline Derivatives Across Scientific Disciplines
Field | Key Applications | Representative Examples |
---|---|---|
Medicinal Chemistry | Antimalarials, Anticancer agents, Antibiotics, Antivirals, Anti-inflammatory agents | Chloroquine, Topotecan, Ciprofloxacin, I-13e (anti-SARS-CoV-2) |
Materials Science | OLED emitters/transport layers, Coordination complexes, Fluorescent sensors, Photoredox catalysts | Alq₃, Ruthenium(II) polypyridyl complexes, Zinc sensors |
Chemical Synthesis | Ligands for asymmetric catalysis, Building blocks for multicomponent reactions (Povarov, Doebner), Directed C-H activation | Chiral bis(oxazoline) ligands, Povarov adducts |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8